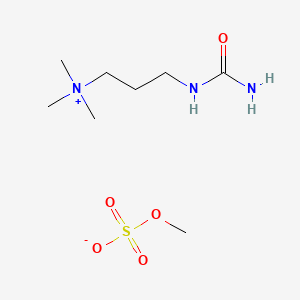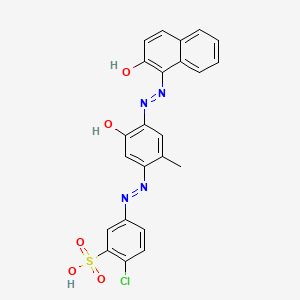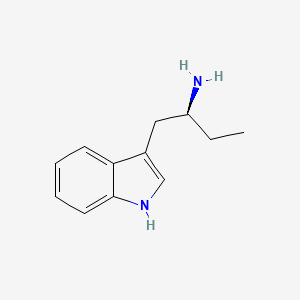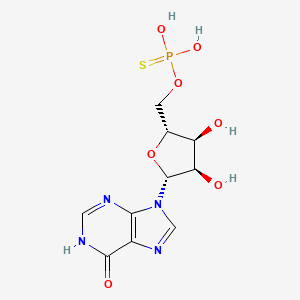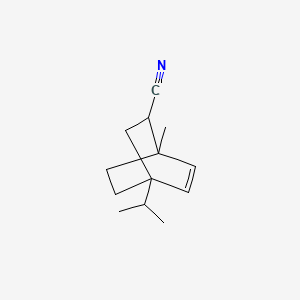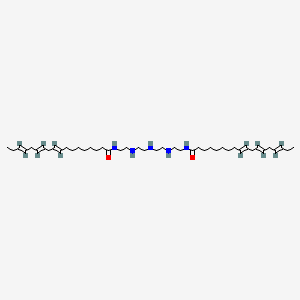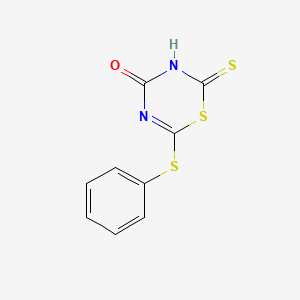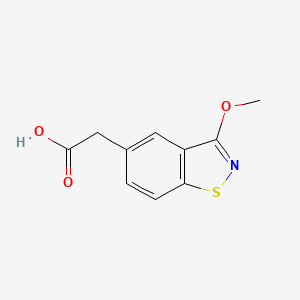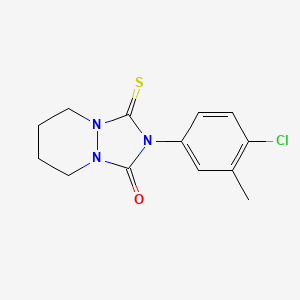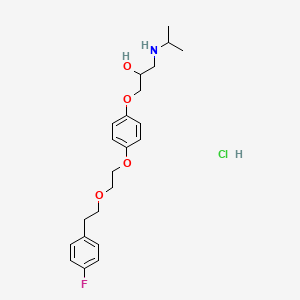
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fluorophenyl group, ethoxy linkages, and an isopropylamino group, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorophenyl Ethoxy Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)fluorobenzene.
Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to form 4-(2-(2-hydroxyethoxy)ethoxy)fluorobenzene.
Phenoxy Substitution: The resulting compound undergoes a nucleophilic substitution reaction with 1-chloro-3-isopropylamino-2-propanol to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phenoxy or ethoxy groups, potentially leading to the cleavage of these linkages.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Cleavage products of phenoxy or ethoxy groups.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of pharmaceuticals targeting specific receptors or enzymes.
Biology: Studied for its effects on cellular pathways and mechanisms.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the ethoxy and isopropylamino groups contribute to the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(4-(2-(2-(4-chlorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- 2-Propanol, 1-(4-(2-(2-(4-bromophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
Uniqueness
The presence of the fluorophenyl group distinguishes this compound from its analogs, providing unique binding properties and biological activity. The ethoxy linkages also contribute to its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
81227-88-5 |
|---|---|
Molecular Formula |
C22H31ClFNO4 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18;/h3-10,17,20,24-25H,11-16H2,1-2H3;1H |
InChI Key |
DHRMVIWYFWYTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



